molecular formula C17H22BrN5 B6473904 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine CAS No. 2640969-13-5

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B6473904
CAS No.: 2640969-13-5
M. Wt: 376.3 g/mol
InChI Key: BYLCLOYMIJPTEA-UHFFFAOYSA-N
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Description

The compound “2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms, and a piperazine ring which is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry, and its solubility can be determined using solubility tests .

Scientific Research Applications

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-aminedimethylpiperazine-2-carboxamide has been used in a variety of scientific research applications. It has been used as a precursor for the synthesis of novel peptidomimetics, which are molecules that mimic the structure and function of peptides. It has also been used as a scaffold for the synthesis of bioactive compounds, such as inhibitors of protein-protein interactions. In addition, it has been used as a substrate for the synthesis of novel heterocyclic compounds, which are molecules with a complex ring structure.

Advantages and Limitations for Lab Experiments

2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-aminedimethylpiperazine-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable molecule and is relatively easy to synthesize and purify. It is also a versatile molecule that can be used in a wide range of applications. However, there are some limitations to its use. It is a relatively expensive compound, and it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-aminedimethylpiperazine-2-carboxamide are vast. Future research could explore its use as a scaffold for the synthesis of novel bioactive compounds, such as inhibitors of protein-protein interactions. It could also be used in the development of novel peptidomimetics, which could be used to modulate the activity of proteins involved in various biological processes. In addition, it could be used in the development of novel heterocyclic compounds, which could be used as drug candidates or as starting materials for the synthesis of other compounds. Finally, it could be used in the development of novel drugs, such as inhibitors of cytochrome P450 enzymes.

Synthesis Methods

The synthesis of 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-aminedimethylpiperazine-2-carboxamide is achieved through the reaction of 4-bromobenzaldehyde with piperazine in the presence of a base. The reaction is carried out in an inert atmosphere and at a temperature of -78°C. The reaction proceeds via a nucleophilic aromatic substitution reaction and yields the desired product in good yields.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For instance, if it’s used as a pharmaceutical drug, it would need to undergo rigorous safety testing before it can be approved for use .

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)16-7-8-19-17(20-16)23-11-9-22(10-12-23)13-14-3-5-15(18)6-4-14/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLCLOYMIJPTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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